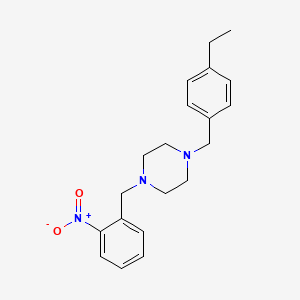
N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide, also known as DMF-2, is a chemical compound that belongs to the class of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since gained attention in the scientific community for its potential applications in research.
Mechanism of Action
N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide acts as a partial agonist at the 5-HT2A receptor, meaning it can activate the receptor to a certain extent but not fully. This activation can lead to changes in the activity of neurons in the brain, which can affect mood, perception, and cognition.
Biochemical and physiological effects:
Studies have shown that this compound can induce changes in brain activity, particularly in regions involved in sensory processing and perception. It has also been shown to have some effects on mood and anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide in lab experiments is its specificity for the 5-HT2A receptor, which allows for more targeted research. However, its partial agonist activity may limit its usefulness in certain experiments.
Future Directions
There are several potential avenues for future research on N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide. One area of interest is its potential use as a tool for studying the neural mechanisms underlying hallucinations and altered perception. Additionally, further research could explore its potential as a treatment for anxiety and depression.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide involves the reaction of 2,5-dimethoxybenzaldehyde with 2-methyl-3-furoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-methyl-3-furamide has been studied for its potential use in researching the central nervous system. It has been shown to have affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, making this compound a potential tool for studying these processes.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-9-11(6-7-19-9)14(16)15-12-8-10(17-2)4-5-13(12)18-3/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCXBQJJZDFMQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5813599.png)


![4-[(4-acetylbenzyl)oxy]benzaldehyde](/img/structure/B5813613.png)
![3-[(4-methoxybenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5813621.png)
![2-fluoro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5813622.png)
![4-ethyl-8,8-dimethyl-4,6,8,9-tetrahydro-10H-pyrano[4',3':4,5]thieno[2,3-d]tetrazolo[1,5-a]pyrimidin-10-one](/img/structure/B5813628.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5813660.png)


![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)

![4-ethoxy-N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5813698.png)